5-Bromo-2-isobutoxybenzaldehyde
Overview
Description
5-Bromo-2-isobutoxybenzaldehyde is an organic compound with the molecular formula C11H13BrO2 and a molecular weight of 257.13 g/mol . It is characterized by the presence of a bromine atom at the 5th position and an isobutoxy group at the 2nd position on a benzaldehyde ring. This compound is primarily used in research and development within the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-isobutoxybenzaldehyde typically involves the bromination of 2-isobutoxybenzaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and ensuring high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-isobutoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 5-Bromo-2-isobutoxybenzoic acid.
Reduction: 5-Bromo-2-isobutoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-isobutoxybenzaldehyde is utilized in several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific biological pathways.
Material Science: It is employed in the synthesis of novel materials with unique properties
Mechanism of Action
The mechanism of action of 5-Bromo-2-isobutoxybenzaldehyde is largely dependent on its functional groups The aldehyde group can participate in various chemical reactions, forming covalent bonds with nucleophilesThese properties make it a versatile compound in organic synthesis and medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of an isobutoxy group.
5-Bromo-2-methoxybenzaldehyde: Similar structure but with a methoxy group instead of an isobutoxy group.
5-Bromo-2-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of an isobutoxy group
Uniqueness
5-Bromo-2-isobutoxybenzaldehyde is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic properties. This uniqueness allows for specific interactions in chemical reactions, making it a valuable compound in the synthesis of specialized organic molecules .
Properties
IUPAC Name |
5-bromo-2-(2-methylpropoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-6,8H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEZMIFLPKGDBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359600 | |
Record name | 5-bromo-2-isobutoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
222315-01-7 | |
Record name | 5-bromo-2-isobutoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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